molecular formula C23H24N4O2S B14985892 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide

Cat. No.: B14985892
M. Wt: 420.5 g/mol
InChI Key: MKIWQCIYJJLBKD-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is a complex organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a phenylpropanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide typically involves multiple steps. One common synthetic route starts with the preparation of the thiadiazole ring, which is achieved by reacting hydrazinecarbothioamide with an appropriate carboxylic acid derivative under acidic conditions. The resulting thiadiazole intermediate is then coupled with a pyrrolidinone derivative through a condensation reaction, forming the core structure of the compound. Finally, the phenylpropanamide group is introduced via an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors involved in inflammatory pathways, thereby inhibiting the production of pro-inflammatory cytokines and mediators. Additionally, it can modulate the activity of ion channels, leading to analgesic effects .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-N’-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea: This compound shares the thiadiazole ring and dimethylphenyl group but differs in the urea moiety.

    N-(2,4-dimethylphenyl)formamide: Similar in having a dimethylphenyl group but lacks the thiadiazole and pyrrolidinone moieties.

Uniqueness

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide is unique due to its combination of a thiadiazole ring, pyrrolidinone moiety, and phenylpropanamide group.

Properties

Molecular Formula

C23H24N4O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide

InChI

InChI=1S/C23H24N4O2S/c1-15-8-10-19(12-16(15)2)27-14-18(13-21(27)29)22-25-26-23(30-22)24-20(28)11-9-17-6-4-3-5-7-17/h3-8,10,12,18H,9,11,13-14H2,1-2H3,(H,24,26,28)

InChI Key

MKIWQCIYJJLBKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CCC4=CC=CC=C4)C

Origin of Product

United States

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